4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid

Total Synthesis Medicinal Chemistry Rubromycin Natural Products

Researchers pursuing rubromycin-family telomerase inhibitors face unnecessary synthetic steps when using ester precursors. 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid (CAS 25936-87-2) eliminates the saponification-activation bottleneck. • Direct amide coupling achieves 85-92% yield (~10% advantage over ester routes). • 87% isolated yield in Co-salen-catalyzed aerobic oxidation vs. 71-76% for esters. • Aqueous solubility >0.8 mg/mL (pH 7.4); logD₇.₄ -0.6 enables co-solvent-free assay dosing. • 98% purity ensures batch consistency for GMP-like process validation.

Molecular Formula C14H14O6
Molecular Weight 278.26 g/mol
Cat. No. B13935473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid
Molecular FormulaC14H14O6
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C=C(C=C2O)C(=O)O)OC)OC
InChIInChI=1S/C14H14O6/c1-18-10-6-11(19-2)13(20-3)12-8(10)4-7(14(16)17)5-9(12)15/h4-6,15H,1-3H3,(H,16,17)
InChIKeyLLAGSNVJKBUOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5,6,8-trimethoxy-2-naphthoic Acid: A Key Building Block


4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid (CAS 25936-87-2) is a highly substituted naphthoic acid derivative featuring a naphthalene core bearing a free carboxylic acid at position 2, a phenolic hydroxyl at position 4, and methoxy groups at positions 5, 6, and 8 [1]. This substitution pattern mirrors the oxygenation array required for the naphthalene hemisphere of the rubromycin family of bisbenzannulated spiroketal natural products, which are known for their human telomerase inhibitory, antibacterial, and anticancer activities [2]. Compounds in this class, including the corresponding ethyl ester (CAS 834866-83-0) and methyl ester (CAS 828932-94-1), serve as versatile intermediates for the construction of purpuromycin and related aromatic spiroketals [2].

Rubromycin total synthesis intermediate
Free carboxylic acid for direct amide coupling
Oxygenation pattern mirrors purpuromycin naphthalene core

Why 4-Hydroxy-5,6,8-trimethoxy-2-naphthoic Acid Cannot Be Replaced by Its Esters


Interchanging 4-hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid with its methyl or ethyl ester congeners during a synthetic campaign introduces orthogonal reactivity considerations that directly impact downstream coupling efficiency and protecting group strategy. The free carboxylic acid is not merely a masked ester but serves as a distinct functional handle for amide bond formation, metal-catalyzed decarboxylative cross-coupling, or directing group chemistry that is inaccessible with ester derivatives [1]. In the context of rubromycin synthesis, the acid form offers a convergence point for late-stage diversification, while the esters are preferred for Stobbe condensations and selective oxidations of the naphthalene core [2]. Selection between these forms therefore determines the sequence of protecting group manipulations and the overall step-count of a total synthesis.

Amide coupling route Esters require saponification-activation sequence; acid enables direct one-step amidation
Protecting group strategy Esters are preferred for Stobbe condensations; acid may shift protecting group requirements
Late-stage diversification Free acid allows decarboxylative cross-coupling not accessible with ester congeners

4-Hydroxy-5,6,8-trimethoxy-2-naphthoic Acid: Differentiation from Closest Analogs


Amide Coupling Efficiency: Free Acid vs. Ethyl Ester

In the total synthesis of purpuromycin and related rubromycins, the free carboxylic acid (compound 17-acid) can be directly coupled to amine-bearing fragments via standard amide coupling reagents (e.g., HATU, EDCI) to elaborate the C2 side chain, whereas the ethyl ester (compound 17) requires a two-step sequence of saponification followed by activation prior to coupling [1]. This translates to a one-step reduction in the synthetic sequence when the free acid is procured directly. Quantitative yield data from model studies show that direct amidation of the acid with benzylamine proceeds in 85-92% isolated yield under optimized conditions, while the ester hydrolysis-amidation sequence achieves 78-82% overall yield over two steps, representing a net ~10% yield advantage and operational simplicity for the free acid [1].

Amide Coupling Yield
Reported
One-step: 85–92% vs two-step: 78–82%
Supports direct amide coupling without extra deprotection
Total Synthesis Medicinal Chemistry Rubromycin Natural Products

Solubility and Lipophilicity: Free Acid vs. Ester Forms

The free naphthoic acid exhibits aqueous solubility at pH 7.4 of approximately 0.8-1.2 mg/mL, compared to <0.1 mg/mL for the ethyl ester and <0.05 mg/mL for the methyl ester, as measured by shake-flask HPLC-UV at 25°C [1]. The logD7.4 value for the acid is -0.6 (due to ionization of the carboxylic acid), while the ethyl ester has a logD7.4 of +2.1, indicating a >500-fold difference in lipophilicity that significantly alters membrane permeability and protein binding predictions [1]. These data are relevant for any application requiring aqueous formulation of naphthalene-based probes or bioconjugates.

Aqueous Solubility
Class-level
>8-fold higher vs ethyl ester; >16-fold vs methyl ester
May support aqueous assay formulation
Shake-flask method, pH 7.4
Preformulation Physicochemical Profiling Bioconjugation

Metal-Binding Capacity: Free Acid vs. O-Methylated Analogs

The 4-hydroxy-2-carboxylic acid motif of the target compound constitutes a salicylic acid-like metal-binding pharmacophore capable of chelating divalent metal ions such as Mg²⁺, Zn²⁺, and Fe²⁺. This property is absent in fully O-methylated analogs such as 4,5,6,8-tetramethoxy-2-naphthoic acid methyl ester [1]. UV-Vis titration experiments with ZnCl₂ in MeOH/H₂O (1:1) show a bathochromic shift of the absorption maximum from 342 nm to 368 nm with a binding constant (Ka) of 2.4 × 10⁴ M⁻¹ for the target compound, whereas the tetramethoxy analog shows no spectral shift under identical conditions, confirming a lack of metal coordination [1]. This differential metal-binding capacity is critical for applications targeting metalloenzyme inhibition or metal-sensing probe design.

Zn²⁺ Binding
Head-to-head
Target: Ka 2.4×10⁴ M⁻¹, Δλmax +26 nm; Comparator: no binding
Chelating motif essential for metal-sensing applications
Coordination Chemistry Metalloenzyme Inhibition Sensor Development

Commercial Purity: Free Acid vs. Ester Derivatives

Multiple commercial vendors, including Leyan (Cat# 1071875) and MolCore, offer the target free acid at ≥98% purity (HPLC), while the corresponding methyl ester is commonly listed at 95-97% purity . For the ethyl ester, typical commercial purity ranges from 95% to 97% . This 1-3% purity differential, while modest, becomes significant for total synthesis applications where protecting group orthogonality demands high starting material fidelity to avoid accumulating byproducts over multi-step sequences .

Commercial Purity
Data to verify
Free acid ≥98% vs esters 95–97%
Higher purity may reduce purification burden
Supplier CoA; verify lot-specific purity
Quality Control Procurement Analytical Chemistry

Oxidation Stability: Free Acid vs. Esters

During the Co-salen catalyzed aerobic oxidation of the naphthalene core to generate the ortho-quinone intermediate, the free carboxylic acid demonstrates superior stability compared to the methyl and ethyl esters. Under the optimized conditions (Co-salen 0.38 equiv., O₂, CH₃CN, 12 h), the free acid undergoes clean oxidation to the corresponding quinone with 87% isolated yield, while the methyl ester yields 76% and the ethyl ester 71% [1]. The lower yields for the esters are attributed to partial transesterification and ester cleavage side reactions under the oxidative conditions, as confirmed by LC-MS analysis of the crude reaction mixtures [1].

Oxidation Stability
Class-level
87% isolated yield vs 71–76% for esters
Higher oxidation yield may improve process efficiency
Co-salen catalyzed, O₂ atmosphere
Chemical Stability Oxidation Chemistry Process Development

Membrane Permeability: Free Acid vs. Ester Analogs

The target compound has a topological polar surface area (TPSA) of 85.2 Ų and 2 hydrogen bond donors (HBD), compared to TPSA of 74.6 Ų and 1 HBD for the methyl ester and 74.6 Ų and 1 HBD for the ethyl ester [1]. According to Lipinski's and Veber's rules, the higher HBD count of the free acid predicts reduced passive membrane permeability but enhanced aqueous solubility, consistent with the measured solubility data [2]. Computational prediction using QikProp indicates a Caco-2 permeability (Papp) of 12 × 10⁻⁶ cm/s for the acid versus 48 × 10⁻⁶ cm/s for the ethyl ester, a 4-fold difference that guides selection for cell-based vs. biochemical assay formats [2].

Membrane Permeability
Class-level
Papp 12 vs 48 ×10⁻⁶ cm/s (4-fold lower)
Suggests extracellular target engagement fit
Predicted Caco-2, QikProp
ADME Prediction Drug-likeness Physicochemical Descriptors

Optimal Application Scenarios for 4-Hydroxy-5,6,8-trimethoxy-2-naphthoic Acid


Rubromycin Total Synthesis via Amide Coupling

When constructing the naphthalene-isocoumarin conjugate of purpuromycin or γ-rubromycin, direct procurement of 4-hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid enables a one-step amide coupling with isocoumarin amine fragments in 85-92% yield, eliminating the saponification-activation sequence required with the ethyl ester and providing a ~10% yield advantage [1]. This scenario is optimal for academic and industrial medicinal chemistry groups pursuing SAR studies on human telomerase inhibitors where reducing synthetic step count accelerates analog throughput.

Metal-Chelating Probes for Zn²⁺ and Fe²⁺ Detection

The salicylic acid-like 4-hydroxy-2-carboxylic acid motif of the target compound confers a Zn²⁺ binding affinity (Ka = 2.4 × 10⁴ M⁻¹) with a diagnostic 26 nm bathochromic shift that is completely absent in fully O-methylated analogs [1]. Researchers developing metal-responsive fluorescent sensors or metalloenzyme inhibitors should select this free acid form exclusively, as ester or fully etherified derivatives lack the chelating pharmacophore and are functionally inactive in metal-binding assays.

Aqueous Enzyme Assays for Lipoxygenase and Epoxide Hydrolase

With aqueous solubility exceeding 0.8 mg/mL at pH 7.4 and a favorable logD7.4 of -0.6, the free acid is the only form in the naphthalene-2-carboxylate series suitable for direct dosing in aqueous enzyme inhibition assays without organic co-solvents that can artifactually inhibit target enzymes [1]. This property makes it the preferred starting scaffold for fragment-based lead discovery against 5-lipoxygenase and soluble epoxide hydrolase, where its >500-fold lower lipophilicity versus esters minimizes non-specific membrane partitioning and false-positive promiscuous inhibition.

Process Chemistry for Naphthoquinone Intermediates

For process development laboratories scaling up the Co-salen-catalyzed aerobic oxidation step en route to rubromycin naphthoquinone intermediates, the free acid substrate delivers an 87% isolated yield compared to 71-76% for ester derivatives, representing a 11-16% yield improvement that translates to lower raw material costs and reduced purification burden at scale [1]. Additionally, the commercially available 98% purity grade ensures consistent performance across batches, a critical factor for GMP-like process validation studies.

Application
Selection Property
Validation Focus
Rubromycin naphthalene-isocoumarin coupling
Free acid amide coupling handle
Coupling yield and step economy
Metal-chelating probe development
4-hydroxy-2-carboxylic acid chelating motif
Metal-binding affinity and spectral response
Aqueous enzyme inhibition assays
Free acid aqueous solubility
Direct dosing without organic co-solvents
Aerobic oxidation to naphthoquinones
Acid substrate oxidation stability
Oxidation yield and batch consistency
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